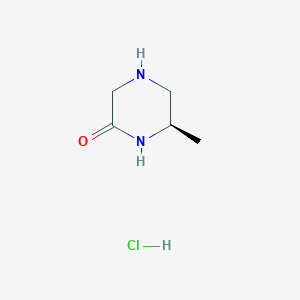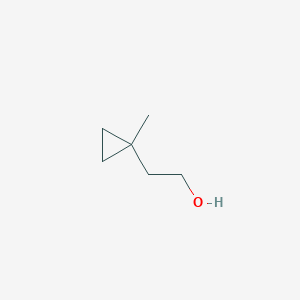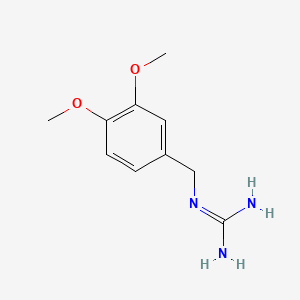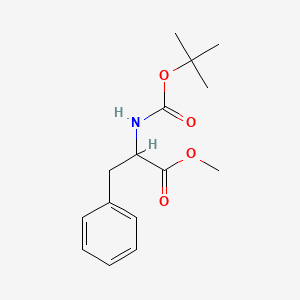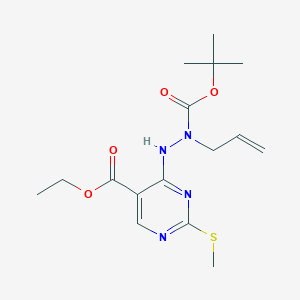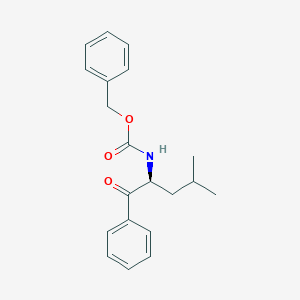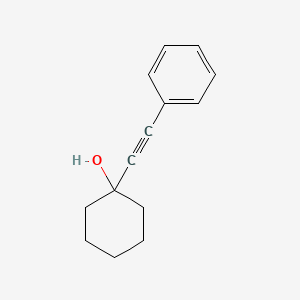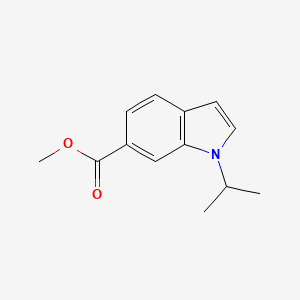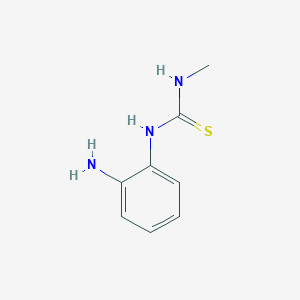![molecular formula C13H12BFO3 B3060286 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2096340-25-7](/img/structure/B3060286.png)
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
Descripción general
Descripción
“4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a chemical compound with the CAS Number: 2096340-25-7 . It has a molecular weight of 246.05 .
Synthesis Analysis
The synthesis of similar boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H12BFO3/c15-12-3-1-2-10 (8-12)13 (16)9-4-6-11 (7-5-9)14 (17)18/h1-8,13,16-18H . This indicates the presence of 13 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis
While specific reactions involving “4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid” are not available, boronic acids are known to be used as reactants in coupling reactions . They are also used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The compound is a white powder and is commonly used in organic synthesis . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación
1. Recognition and Transfer of Hydrophilic Compounds
Research by Sawada et al. (2000) demonstrated that certain self-assembled aggregates, which include phenylboronic acid derivatives, can selectively recognize and transfer hydrophilic amino compounds and N,N-dimethylamino compounds from aqueous solutions to organic media. This finding is significant in understanding the interactions and applications of similar compounds like 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid in molecular recognition and transfer processes (Sawada et al., 2000).
2. Application in Synthesis of Biological Compounds
Yamamoto and Kirai (2008) described a method for synthesizing 4-arylcoumarins via a copper-catalyzed hydroarylation process with arylboronic acids. The study highlights the use of phenylboronic acid derivatives in synthesizing biologically active compounds, suggesting a potential application area for 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (Yamamoto & Kirai, 2008).
3. Development of Enzyme Inhibitors
A study by Drysdale et al. (2000) explored the development of enzyme inhibitors using phenylboronic acid derivatives. The research focused on creating potent inhibitors for the kynurenine-3-hydroxylase enzyme. This insight could guide the research into similar applications of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid in enzyme inhibition (Drysdale et al., 2000).
4. Fluorescent Sensing of Glucose
The work by Huang et al. (2013) illustrates the use of phenylboronic acid derivatives in fluorescent sensing of glucose. Their study involved the use of monoboronic acid derivatives for sensitive and selective glucose sensing, a principle that could be applicable to 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid in similar sensing applications (Huang et al., 2013).
5. Catalytic Applications
Hatamifard et al. (2016) reported on the use of a phenylboronic acid derivative in catalysis. Their study focused on the synthesis and application of a nanocomposite for oxidative hydroxylation and reduction of various compounds. This research points to potential catalytic applications of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (Hatamifard et al., 2016).
6. Antifungal Activity
Research by Borys et al. (2019) on phenylboronic acids, including studies on fluoro-2-formylphenylboronic acids, revealed their antifungal activity against various fungal strains. These findings suggest that 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid could have potential applications in developing antifungal agents (Borys et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
[4-[(3-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)13(16)9-4-6-11(7-5-9)14(17)18/h1-8,13,16-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCINWLQAXWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193980 | |
| Record name | Boronic acid, B-[4-[(3-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid | |
CAS RN |
2096340-25-7 | |
| Record name | Boronic acid, B-[4-[(3-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[(3-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



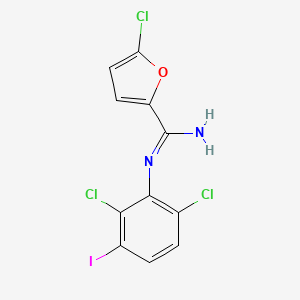
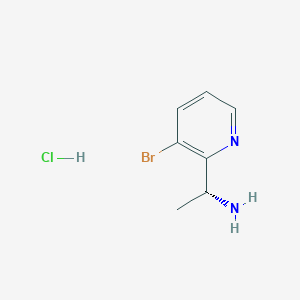
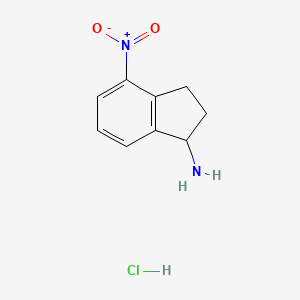
![1-[5-Methyl-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3060209.png)
